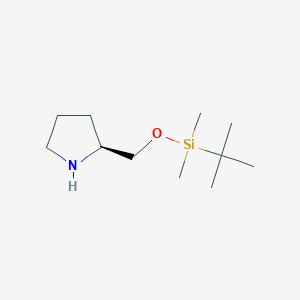

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine

Description

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine (CAS: 134756-75-5) is a chiral pyrrolidine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₁H₂₅NOSi, with a molecular weight of 215.41 g/mol and a single stereocenter at the C2 position . The compound is commonly used as a chiral building block in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates. It is commercially available with a purity of 97% in quantities ranging from 100 mg to 5 g .

Key properties:

- Storage: Stable at room temperature when protected from light .

- Solubility: Compatible with common organic solvents (e.g., dichloromethane, THF).

- Stereochemical role: The (S)-configuration ensures enantioselectivity in reactions involving nucleophilic or electrophilic sites on the pyrrolidine ring .

Properties

IUPAC Name |

tert-butyl-dimethyl-[[(2S)-pyrrolidin-2-yl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSMCZJZQYDACU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134756-75-5 | |

| Record name | (2S)-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Silylation of (S)-2-(Hydroxymethyl)pyrrolidine

General Procedure

The most straightforward method involves silylation of (S)-2-(hydroxymethyl)pyrrolidine using tert-butyldimethylsilyl chloride (TBSCl). Key steps include:

- Reagents : TBSCl, imidazole (base), anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

- Conditions : Room temperature, inert atmosphere (N₂ or Ar), 12–24 hours.

- Workup : Quenching with water, extraction with organic solvents, and purification via column chromatography.

Example Protocol (Adapted from):

- Dissolve (S)-2-(hydroxymethyl)pyrrolidine (1.0 equiv) in DMF.

- Add imidazole (2.5 equiv) and TBSCl (1.2 equiv).

- Stir at 25°C for 18 hours.

- Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (hexane/ethyl acetate) to yield the TBS-protected product.

Asymmetric Synthesis from Chiral Precursors

Chiral Pool Derivation

(S)-Prolinol, a commercially available chiral alcohol, serves as a starting material:

- Oxidation-Reduction : Convert (S)-prolinol to (S)-2-(hydroxymethyl)pyrrolidine via controlled oxidation (e.g., Swern oxidation) followed by selective reduction.

- Silylation : Apply the TBSCl protocol as in Section 2.1.

Advantage : Avoids racemization; suitable for multi-kilogram synthesis.

Alternative Routes via Cyclization

Bromocyclization of Homoallylamines

- Substrate : N-Boc-protected homoallylamine.

- Bromocyclization : Treat with Br₂ in CH₂Cl₂ to form pyrrolidine bromide.

- Debromination : Catalytic hydrogenation (Pd/C, H₂).

- Silylation : Introduce TBS group as described.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield (%) | Scalability | Stereocontrol |

|---|---|---|---|---|---|

| Direct Silylation | (S)-2-(Hydroxymethyl)pyrrolidine | 1 | 85–93 | High | Excellent |

| Chiral Pool Derivation | (S)-Prolinol | 3 | 70–80 | Moderate | Excellent |

| Petasis Reaction | Cyclic Ketones | 4 | 70–80 | High | Very Good |

| Bromocyclization | Homoallylamines | 4 | 65–75 | Moderate | Good |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The tert-butyldimethylsilyl group can be removed under oxidative conditions to yield the corresponding hydroxyl compound.

Reduction: The pyrrolidine ring can be reduced to form different derivatives.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as oxone in aqueous methanol can selectively cleave the tert-butyldimethylsilyl group.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like acetyl chloride in dry methanol can be used for deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected hydroxyl compound, various reduced derivatives of the pyrrolidine ring, and substituted pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine serves as a crucial intermediate in the synthesis of biologically active compounds. Its structure allows for the introduction of various functional groups, making it versatile for drug development.

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of pyrrolidine have shown promising activity against various cancer cell lines, demonstrating moderate to high cytotoxicity. The structure of this compound facilitates modifications that enhance its efficacy against tumors by improving solubility and bioavailability .

Antimicrobial Activity

Research indicates that compounds derived from pyrrolidine structures exhibit significant antimicrobial properties. The presence of the tert-butyldimethylsilyl group may enhance membrane permeability, allowing these compounds to exert their effects on bacterial cells more effectively .

Synthetic Methodologies

The synthesis of this compound involves several key steps that leverage its functional groups for further chemical transformations.

Synthesis Techniques

The compound can be synthesized through a series of reactions involving protection and deprotection strategies, which are essential in organic synthesis to prevent unwanted side reactions. For example, the use of tert-butyldimethylsilyl as a protecting group is common in synthesizing complex molecules due to its stability under various reaction conditions .

Case Studies

Several studies have documented the successful synthesis of this compound as part of larger synthetic pathways aimed at creating novel pharmacological agents. One notable case involved the synthesis of hybrid molecules that combine the pyrrolidine framework with other pharmacophores, resulting in compounds with enhanced biological activity .

Biological Activities

The biological activities associated with this compound extend beyond anticancer and antimicrobial effects.

Neuropharmacological Effects

Studies have suggested that derivatives of this compound could exhibit neuropharmacological properties, potentially serving as candidates for treating neurological disorders due to their ability to cross the blood-brain barrier effectively .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications, with some derivatives demonstrating the ability to inhibit pro-inflammatory pathways in cellular models . This could position this compound as a valuable scaffold for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites of the molecule. The deprotection step is typically achieved under mild conditions, ensuring the integrity of the rest of the molecule.

Comparison with Similar Compounds

Variation in Silyl Protecting Groups

Analysis :

- TBDMS vs. TBDPS : The tert-butyldiphenylsilyl (TBDPS) group in analogues like 7c provides greater steric protection but requires harsher conditions (e.g., TBAF) for deprotection compared to TBDMS .

- Diphenylmethyl addition : The diphenylmethyl variant () is bulkier, making it suitable for stabilizing transition states in enantioselective reactions .

Substituent Modifications on the Pyrrolidine Ring

Analysis :

- Positional isomerism : Moving the TBDMS group from C2 to C4 () changes the molecule’s conformational flexibility, impacting its utility in peptide backbone modifications .

- Functional group addition : The ketone and octylphenyl groups in 8b () introduce polarity and lipophilicity, respectively, but reduce synthetic yield .

Aromatic and Heteroaromatic Derivatives

Analysis :

Stereochemical Variants

Analysis :

Biological Activity

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. Its molecular formula is CHNOSi, with a molecular weight of approximately 215.39 g/mol. The TBDMS group allows for selective reactions while protecting the hydroxyl functionality, making it a versatile intermediate in organic synthesis.

The primary role of this compound is as a protecting group in organic synthesis. This protection is reversible, enabling the removal of the silyl group under mild conditions to regenerate the free hydroxyl group. This characteristic is crucial for synthesizing biologically active molecules, as it allows for selective transformations at other sites on the molecule .

Potential Therapeutic Applications

- Anticancer Activity : Some pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have indicated that modifications to the pyrrolidine structure can enhance antitumor activity by targeting specific pathways involved in cancer progression .

- Neuropharmacology : Pyrrolidine-based compounds have been explored for their potential in treating neurological disorders. Their ability to modulate neurotransmitter systems makes them candidates for further investigation in neuropharmacological contexts.

Case Studies

Several studies have highlighted the biological relevance of pyrrolidine derivatives:

- Study on Cytochalasan Analogues : Research exploring cytochalasan analogues synthesized from pyrrolidine derivatives showed promising results in terms of biological activity, particularly against certain cancer cell lines .

- Cephalotaxus Alkaloids : The biological activities of related alkaloids from the Cephalotaxus genus have been well-documented, particularly their antileukemic properties. These findings suggest that similar structural motifs may confer significant biological activity to this compound as well .

Table 1: Summary of Biological Activities Related to Pyrrolidine Derivatives

Q & A

What are the common synthetic routes for preparing (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine, and how are reaction conditions optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves silylation of a pyrrolidine precursor. For example, tert-butyldimethylsilyl (TBS) protection of a hydroxylmethyl group on the pyrrolidine ring is achieved using TBS chloride or TBS triflate in the presence of a base (e.g., imidazole) in anhydrous dichloromethane or THF under nitrogen . Key optimizations include:

- Temperature control : Reactions are often conducted at 0–20°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) yields >90% purity .

- Catalysts : Borane-THF complexes may enhance stereoselectivity in dihydroxylation steps .

How is the purity and structural integrity of this compound verified post-synthesis?

Level: Basic

Methodological Answer:

Characterization employs:

- NMR spectroscopy : H and C NMR confirm regiochemistry and silyl group integration. For instance, tert-butyldimethylsilyl protons appear as singlet peaks at ~0.1–0.3 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNOSi: 239.17 g/mol; observed [M+H]: 240.18) .

- Optical rotation : Chiral HPLC or polarimetry confirms enantiomeric excess (>97% for S-configuration) .

What challenges arise in maintaining stereochemical fidelity during synthesis, and how are they addressed?

Level: Advanced

Methodological Answer:

The S-configuration at the pyrrolidine C2 position is critical for biological activity. Challenges include:

- Diastereomer formation : Epimerization may occur during silylation. Mitigation involves low-temperature reactions and avoiding protic solvents .

- Resolution : Diastereomers are separated via silica gel chromatography using optimized solvent ratios (e.g., hexane:ethyl acetate = 9:1 to 7:3) .

- Kinetic vs. thermodynamic control : Selective crystallization or chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantioselectivity .

How does the tert-butyldimethylsilyl (TBS) group influence the compound’s reactivity in subsequent transformations?

Level: Advanced

Methodological Answer:

The TBS group serves as a robust protecting group for alcohols, enabling selective functionalization:

- Stability : Resists acidic/basic conditions (e.g., during Boc deprotection with TFA) but is cleaved by fluoride sources (e.g., TBAF) .

- Steric effects : Hinders nucleophilic attack at the adjacent methylene, directing reactivity to other sites (e.g., pyrrolidine nitrogen) .

- Case study : In , TBS-protected intermediates underwent dihydroxylation without silyl group cleavage, demonstrating compatibility with oxidative conditions.

What role does this compound play in medicinal chemistry, particularly in drug discovery?

Level: Advanced

Methodological Answer:

this compound is a key intermediate for:

- Chiral ligands : Used in asymmetric catalysis (e.g., oxazaborolidine catalysts for Diels-Alder reactions) .

- Bioactive molecules : Serves as a scaffold for orexin receptor antagonists (e.g., ) and ionotropic glutamate receptor modulators .

- Pharmacokinetic optimization : The TBS group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

What analytical techniques are recommended for detecting degradation products or impurities?

Level: Basic

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradients) detect hydrolyzed silyl ethers or oxidized pyrrolidine derivatives .

- TLC monitoring : Silica plates (UV visualization) identify byproducts during synthesis .

- Stability studies : Accelerated degradation under heat (40–60°C) or humidity (75% RH) quantifies impurity profiles .

How can computational methods aid in predicting the compound’s reactivity or biological targets?

Level: Advanced

Methodological Answer:

- DFT calculations : Model transition states for silyl group cleavage or nucleophilic substitutions .

- Molecular docking : Predict binding to targets like orexin receptors using crystal structures (PDB: 4S0V) .

- ADMET prediction : Software (e.g., SwissADME) estimates logP (2.8), solubility (∼1.2 mg/mL), and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.